molecular formula C8H10ClNO B13022589 1-(6-Chloro-5-methylpyridin-3-yl)ethanol

1-(6-Chloro-5-methylpyridin-3-yl)ethanol

Cat. No.: B13022589
M. Wt: 171.62 g/mol
InChI Key: RHXBBKBHWLKUGY-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methylpyridin-3-yl)ethanol is a pyridine derivative featuring a hydroxyl-bearing ethyl group at the 3-position, a methyl group at the 5-position, and a chlorine atom at the 6-position of the pyridine ring. The ethanol functional group enhances its polarity, making it a candidate for applications in pharmaceutical intermediates or agrochemicals.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3

InChI Key

RHXBBKBHWLKUGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methylpyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(6-chloro-5-methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the corresponding ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 1-(6-chloro-5-methylpyridin-3-yl)ethanone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(6-Chloro-5-methylpyridin-3-yl)ethanone.

    Reduction: 1-(6-Chloro-5-methylpyridin-3-yl)ethane.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-5-methylpyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(6-Chloro-5-methylpyridin-3-yl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Alcohol Derivatives

(6-Chloro-5-methylpyridin-3-yl)methanol Molecular Formula: C₇H₈ClNO Molecular Weight: 157.6 g/mol Key Differences: Shorter carbon chain (methanol vs. ethanol) reduces lipophilicity. Applications: Used as a precursor in boronic acid synthesis (e.g., 6-chloro-5-methylpyridine-3-boronic acid, MW 171.39 g/mol ). Reference:

1-(6-Chloropyridin-3-yl)ethanol Molecular Formula: C₇H₈ClNO Molecular Weight: 157.6 g/mol Key Differences: Lacks the 5-methyl group, altering steric and electronic properties. Reference:

(b) Ketone Derivatives

1-(6-Chloro-5-methylpyridin-3-yl)ethanone Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Key Differences: Ketone group increases electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions). Synthesis: Available at 95% purity (CAS 1256791-13-5) . Reference:

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₈H₅ClF₃NO Molecular Weight: 223.58 g/mol Key Differences: Trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals . Reference:

(c) Amine Derivatives

(R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine

  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • Key Differences : Chiral amine group enables use in enantioselective catalysis or APIs.
  • Availability : Discontinued commercially but listed under safety protocols .
  • Reference :

1-(6-Chloro-5-methylpyridin-3-yl)-N-methylmethanamine

  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • Key Differences : Secondary amine structure increases basicity and solubility in acidic conditions.
  • Reference :

Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Melting Point (°C) Key Applications
1-(6-Chloro-5-methylpyridin-3-yl)ethanol C₈H₁₀ClNO ~171.6* Ethanol Not reported Pharmaceutical intermediates
(6-Chloro-5-methylpyridin-3-yl)methanol C₇H₈ClNO 157.6 Methanol Not reported Boronic acid precursor
1-(6-Chloro-5-methylpyridin-3-yl)ethanone C₈H₈ClNO 169.61 Ketone Not reported Reactive intermediate
6-Chloro-5-methylpyridine-3-boronic acid C₆H₇BClNO₂ 171.39 Boronic Acid 180–183 Suzuki-Miyaura coupling

*Estimated based on structural analogs.

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